Methyltartronic acid

Description

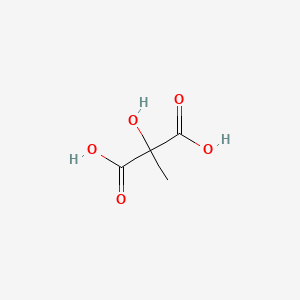

Structure

3D Structure

Properties

CAS No. |

595-48-2 |

|---|---|

Molecular Formula |

C4H6O5 |

Molecular Weight |

134.09 g/mol |

IUPAC Name |

2,2-dihydroxy-3-oxobutanoic acid |

InChI |

InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7) |

InChI Key |

HVDFUVLFCQSGAK-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)(C(=O)O)O |

Canonical SMILES |

CC(=O)C(C(=O)O)(O)O |

Other CAS No. |

595-98-2 595-48-2 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Presence of Methyltartronic Acid in the Plant Kingdom: A Review of Current Knowledge

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the natural occurrence of methyltartronic acid, also known as isomalic acid, in plants. Despite extensive searches, there is a notable absence of dedicated research on its biosynthesis, physiological roles, and prevalence within the plant kingdom. This technical guide summarizes the current state of knowledge, highlighting the scarcity of data and suggesting avenues for future research.

Introduction: The Uncharted Territory of Methyltartronic Acid in Phytochemistry

Methyltartronic acid (2-methyl-2-hydroxypropanedioic acid) is a dicarboxylic acid that, unlike its close structural relatives malic and tartaric acids, has not been a significant focus of plant biochemistry research. While the roles of other organic acids in primary and secondary metabolism, including their involvement in the Krebs cycle, carbon fixation, and defense mechanisms, are well-documented, the contribution of methyltartronic acid remains largely unknown. This guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the current, albeit limited, understanding of this compound in plants.

Natural Occurrence and Distribution: An Apparent Rarity

Current scientific databases and publications lack substantial evidence for the widespread natural occurrence of methyltartronic acid in plants. Metabolomic studies, which analyze the complete set of small-molecule metabolites within a biological sample, have not prominently reported the detection of this compound across a broad range of plant species. This suggests that if methyltartronic acid is present, it may be in very low concentrations, confined to specific species or tissues, or it might be an intermediate metabolite that does not accumulate to detectable levels under normal physiological conditions.

One patent document hints at the presence of a related compound, tartronic acid (hydroxymalonic acid), in cucumbers and outlines a method for its detection. However, it is crucial to distinguish between tartronic acid and methyltartronic acid, as they are distinct chemical entities.

Biosynthesis and Signaling Pathways: A Molecular Mystery

At present, there are no elucidated biosynthetic or metabolic signaling pathways for methyltartronic acid in plants. The enzymatic machinery and genetic underpinnings that would lead to its formation are yet to be identified. Without this fundamental knowledge, its potential roles in plant physiology, development, or defense against biotic and abiotic stresses remain speculative.

To illustrate the current void in our understanding, a conceptual workflow for future research is proposed below. This diagram outlines the logical steps required to begin to unravel the story of methyltartronic acid in plants.

Experimental Protocols: A Need for Development

The absence of established research on methyltartronic acid in plants means there are no standardized and validated experimental protocols for its extraction, identification, and quantification from plant matrices. However, methodologies used for the analysis of other organic acids could be adapted and optimized for this purpose.

A potential starting point for developing an analytical method would involve:

-

Extraction: Homogenization of plant tissue in a suitable solvent system, such as an acidified methanol/water mixture, followed by centrifugation to remove solid debris.

-

Purification: Solid-phase extraction (SPE) could be employed to remove interfering compounds like pigments and lipids.

-

Derivatization (Optional): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to increase volatility would be necessary.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable column (e.g., a C18 or a specific organic acid column) would be the methods of choice for separation.

-

Detection and Quantification: Mass Spectrometry (MS) would provide the necessary sensitivity and selectivity for detection and quantification, especially if the compound is present at low concentrations. The use of an internal standard would be crucial for accurate quantification.

Quantitative Data: A Call for Investigation

Due to the lack of studies, there is currently no quantitative data available on the concentration of methyltartronic acid in any plant species or tissue. The generation of such data is a critical first step in understanding the potential significance of this compound.

Conclusion and Future Directions

The natural occurrence of methyltartronic acid in plants remains an open and intriguing question. The current body of scientific literature does not provide the necessary data to construct a detailed technical guide on this topic. This represents a significant knowledge gap and an opportunity for novel research in the field of plant metabolomics and biochemistry.

Future research efforts should focus on:

-

Broad, untargeted metabolomic studies across a wide range of plant species to screen for the presence of methyltartronic acid.

-

Development and validation of sensitive and specific analytical methods for its detection and quantification.

-

If detected, subsequent studies to elucidate its biosynthetic pathway, regulation, and physiological function.

Addressing these fundamental questions will be essential to determine whether methyltartronic acid is a forgotten metabolite or a novel player in the complex chemical world of plants. Until such research is undertaken, its role in the plant kingdom will remain an enigma.

The Elusive Presence of Methyltartronic Acid in Imperata cylindrica: A Technical Review

For Immediate Release

A comprehensive review of the current scientific literature reveals no direct evidence for the presence of Methyltartronic acid in the plant species Imperata cylindrica. This technical guide provides an in-depth analysis of the known chemical constituents of I. cylindrica, details relevant experimental methodologies for phytochemical analysis, and proposes a workflow for future investigations into the potential presence of this specific organic acid.

Introduction: The Phytochemical Landscape of Imperata cylindrica

Imperata cylindrica, commonly known as cogon grass, is a perennial rhizomatous grass with a long history of use in traditional medicine across Asia.[1] Modern phytochemical investigations have identified a diverse array of secondary metabolites within this plant. The major classes of compounds isolated and identified from I. cylindrica include saponins, flavonoids, phenols, glycosides, and coumarins.[1] To date, at least 72 distinct chemical constituents have been characterized from this species.[1] While numerous organic acids have been reported, Methyltartronic acid (2-hydroxy-2-methylpropanedioic acid) is notably absent from these reports.

Known Organic Acid Composition of Imperata cylindrica

Detailed phytochemical analyses of Imperata cylindrica have led to the identification of several organic acids. These compounds contribute to the plant's overall biological activity and chemical profile. A summary of the identified organic acids is presented in Table 1.

| Table 1: Identified Organic and Fatty Acids in Imperata cylindrica |

| Compound Name |

| Palmitic acid (Hexadecanoic acid) |

| Octadecanoic acid |

| Methyl palmitate |

| Linoleic acid |

| Ferulic acid |

| iso-Ferulic acid |

| Vanillic acid |

| Caffeic acid |

| Protocatechuic acid |

| p-Hydroxybenzoic acid |

| p-Coumaric acid |

| Benzoic acid |

| Salicylic acid |

| Gallic acid |

| Cinnamic acid |

| Sinapinic acid |

This table is a compilation of data from multiple phytochemical studies. The presence and concentration of these compounds can vary based on the plant part, geographical location, and extraction method.

Methyltartronic Acid and Its Known Natural Occurrences

Methyltartronic acid is a dicarboxylic acid. Its parent compound, Tartronic acid (2-hydroxymalonic acid), is a known plant metabolite. Tartronic acid has been reported in species such as Pogostemon cablin. While Tartronic acid is found in nature, reports of its methylated derivative, Methyltartronic acid, in plants are scarce in the available literature.

Proposed Experimental Workflow for the Investigation of Methyltartronic Acid in Imperata cylindrica

For researchers and drug development professionals interested in definitively determining the presence or absence of Methyltartronic acid in I. cylindrica, a systematic experimental approach is required. The following workflow outlines a robust methodology for such an investigation.

Detailed Experimental Protocols

4.1.1. Sample Preparation and Extraction:

-

Plant Material: Dried and powdered rhizomes or aerial parts of Imperata cylindrica.

-

Extraction Solvent: A polar solvent system such as 80% methanol in water is suitable for extracting a broad range of metabolites, including organic acids.

-

Procedure: Macerate the powdered plant material in the solvent at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction.

4.1.2. Filtration and Concentration:

-

Combine the extracts and filter through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

4.1.3. Acid-Base Fractionation:

-

Suspend the crude extract in distilled water and adjust the pH to ~9.0 with a suitable base (e.g., NaHCO₃).

-

Perform liquid-liquid partitioning with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar compounds.

-

Adjust the pH of the aqueous layer to ~2.0 with a suitable acid (e.g., HCl).

-

Extract the acidified aqueous layer with a moderately polar solvent (e.g., ethyl acetate) to isolate the acidic compounds.

4.1.4. Chromatographic Separation and Analysis:

-

Concentrate the ethyl acetate fraction and subject it to chromatographic separation.

-

High-Performance Liquid Chromatography (HPLC): Utilize a reversed-phase C18 column with a gradient elution system of acidified water and methanol or acetonitrile. Monitor the eluent with a photodiode array (PDA) detector and collect fractions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the fractions (e.g., via silylation) to increase the volatility of the organic acids. Analyze the derivatized samples using a GC-MS system to identify compounds based on their mass spectra and retention times.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the fractions using a high-resolution mass spectrometer coupled with liquid chromatography for accurate mass determination and fragmentation pattern analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolated compounds in sufficient quantity, perform ¹H and ¹³C NMR spectroscopy to confirm the structure.

Conclusion and Future Directions

Based on an extensive review of the current scientific literature, there is no evidence to suggest that Methyltartronic acid is a constituent of Imperata cylindrica. The known phytochemical profile of this plant is rich in other classes of compounds, including a variety of other organic acids.

For researchers in natural product chemistry and drug development, the absence of evidence is not conclusive evidence of absence. The proposed experimental workflow provides a rigorous and systematic approach to definitively investigate the presence of Methyltartronic acid in Imperata cylindrica. Such studies would not only contribute to a more complete phytochemical understanding of this medicinally important plant but could also uncover novel compounds with potential therapeutic applications. Future research should focus on employing modern analytical techniques, such as metabolomics, to provide a more comprehensive profile of the organic acids present in Imperata cylindrica.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-2-methylpropanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylpropanedioic acid, also known by its synonyms 2-methyltartronic acid and isomalic acid, is a dicarboxylic acid with the molecular formula C₄H₆O₅. Its structure features a central carbon atom bonded to a methyl group, a hydroxyl group, and two carboxyl groups. This arrangement imparts specific chemical characteristics that are of interest in various scientific and research contexts. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details experimental protocols for their determination, and presents relevant spectroscopic data.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 2-Hydroxy-2-methylpropanedioic acid. The data is categorized as either experimental or predicted, based on available information.

General and Physical Properties

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₆O₅ | - | [1][2] |

| Molecular Weight | 134.09 g/mol | - | [3] |

| CAS Number | 595-48-2 | - | [1] |

| Appearance | White solid | Predicted | [2] |

| Melting Point | ~140 °C (284 °F, 413 K) | Experimental | [2] |

| 142 °C (287.6 °F, 415.15 K) | Predicted (rough estimate) | [[“]] | |

| Boiling Point | 519.6 ± 50.0 °C (at 760 mmHg) | Predicted | [5] |

| Density | 1.38 ± 0.1 g/cm³ | Predicted | [5] |

| Water Solubility (log₁₀WS) | 0.93 | Predicted (Crippen Method) | [3] |

| Octanol/Water Partition Coefficient (logP) | -1.093 | Predicted (Crippen Method) | [3] |

| pKa | 7.09 ± 0.20 | Predicted | [5] |

Thermodynamic Properties

| Property | Value | Unit | Data Type | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -682.66 | kJ/mol | Predicted (Joback Method) | [3] |

| Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) | -816.49 | kJ/mol | Predicted (Joback Method) | [3] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 14.16 | kJ/mol | Predicted (Joback Method) | [3] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 86.73 | kJ/mol | Predicted (Joback Method) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of 2-Hydroxy-2-methylpropanedioic acid.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for methyltartronic acid. Key absorption bands are expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid groups, and the C-O stretch.

Note: Detailed peak analysis from the available spectrum is necessary for a complete characterization.

Mass Spectrometry (MS)

The NIST WebBook contains the electron ionization (EI) mass spectrum for methyltartronic acid. The fragmentation pattern would be key to confirming the molecular structure. Major fragments would likely arise from the loss of water, carboxyl groups, and cleavage of the carbon-carbon bonds.

Note: A detailed analysis of the m/z values and their relative intensities from the spectrum is required for full interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A singlet for the methyl protons, a broad singlet for the hydroxyl proton, and a broad singlet for the two carboxylic acid protons. The chemical shifts would be influenced by the solvent used.

-

¹³C NMR: Signals for the methyl carbon, the quaternary carbon attached to the hydroxyl and carboxyl groups, and the carboxyl carbons.

Synthesis and Reactivity

As a dicarboxylic acid, 2-Hydroxy-2-methylpropanedioic acid is expected to undergo typical reactions of this functional group, such as esterification, amide formation, and salt formation. The tertiary hydroxyl group may exhibit reactivity under certain conditions but is generally less reactive than primary or secondary alcohols.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and involvement of 2-Hydroxy-2-methylpropanedioic acid in signaling pathways. Searches for its biological role often lead to its isomer, L-malic acid, which is a well-known intermediate in the citric acid cycle. It is plausible that 2-Hydroxy-2-methylpropanedioic acid may be a metabolite in certain organisms, but further research is needed to elucidate any specific biological function or pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization of 2-Hydroxy-2-methylpropanedioic acid.

Synthesis of 2-Hydroxy-2-methylpropanedioic Acid via Hydrolysis of Diethyl 2-Hydroxy-2-methylpropanedioate (General Protocol)

This protocol describes a general method for the hydrolysis of a diester to a dicarboxylic acid.

Materials:

-

Diethyl 2-hydroxy-2-methylpropanedioate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or methanol

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a round-bottom flask, dissolve diethyl 2-hydroxy-2-methylpropanedioate in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.2 equivalents) to the flask.

-

Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the remaining residue in a minimal amount of water.

-

Wash the aqueous solution with diethyl ether or another suitable organic solvent in a separatory funnel to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of 2-Hydroxy-2-methylpropanedioic acid should form.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure acid.

-

Dry the purified crystals under vacuum.

Synthesis workflow for 2-Hydroxy-2-methylpropanedioic acid.

Melting Point Determination

Materials:

-

Dry, powdered sample of 2-Hydroxy-2-methylpropanedioic acid

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (~140 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Workflow for melting point determination.

Solubility Determination (Qualitative)

Materials:

-

Sample of 2-Hydroxy-2-methylpropanedioic acid

-

Test tubes

-

Solvents: Water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃

-

pH paper

Procedure:

-

Water: Add ~30 mg of the sample to 1 mL of water in a test tube. Shake vigorously for 30 seconds. Observe if the solid dissolves. If soluble, test the pH of the solution with pH paper.

-

5% NaOH: If insoluble in water, add ~30 mg of the sample to 1 mL of 5% aq. NaOH. Shake and observe for dissolution.

-

5% NaHCO₃: If soluble in 5% NaOH, repeat the test with a fresh sample in 1 mL of 5% aq. NaHCO₃ to differentiate between a strong and weak acid.

-

5% HCl: If insoluble in water and base, test the solubility in 1 mL of 5% aq. HCl.

Logical workflow for qualitative solubility testing.

Conclusion

2-Hydroxy-2-methylpropanedioic acid is a dicarboxylic acid with properties that are beginning to be characterized. While a significant amount of data is based on computational predictions, experimental values for key parameters such as melting point are available. The provided experimental protocols offer a roadmap for further detailed characterization, including synthesis and spectroscopic analysis, which will be crucial for unlocking the full potential of this molecule in research and development. The current lack of information on its biological role presents an open area for future investigation.

References

Early Research on Isomalic Acid: A Technical Guide

Introduction

Isomalic acid, known systematically as 2-hydroxy-2-methylpropanedioic acid and also as methyltartronic acid, is a dicarboxylic acid with the chemical formula C4H6O5. While sharing the same molecular formula as the more commonly known malic acid (2-hydroxybutanedioic acid), isomalic acid possesses a distinct structure with a methyl and a hydroxyl group attached to the central carbon of a propanedioic acid backbone. This structural difference imparts unique chemical and physical properties. This technical guide provides an in-depth overview of the early research on isomalic acid, focusing on its synthesis, chemical properties, and initial biological considerations as documented in late 19th and early 20th-century scientific literature. The information is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational chemistry of this organic acid.

Chemical and Physical Properties

Early research established the fundamental properties of isomalic acid. The data, while originating from historical sources, provides a baseline for understanding the compound's characteristics.

| Property | Value | Notes |

| Melting Point | 120-121 °C | Decomposes upon melting. |

| Solubility | Very soluble in water and alcohol. | Soluble in ether. |

| Crystalline Form | Prisms or crystalline crusts. | Crystallizes from water. |

Early Synthesis Protocols

The initial synthesis of isomalic acid was a significant focus of early organic chemists. Several methods were developed, primarily centered around the oxidation of other organic molecules.

Synthesis via Oxidation of Isovaleric Acid

One of the earliest methods for preparing isomalic acid involved the oxidation of isovaleric acid. This multi-step process required careful control of reaction conditions to achieve the desired product.

Experimental Protocol:

-

Preparation of α-Hydroxyisovaleric Acid: Isovaleric acid is first halogenated, typically with bromine, to form α-bromoisovaleric acid. This intermediate is then hydrolyzed with an aqueous base, such as sodium hydroxide, to yield α-hydroxyisovaleric acid.

-

Oxidation to Isomalic Acid: The α-hydroxyisovaleric acid is subsequently oxidized using a strong oxidizing agent. Early experiments utilized nitric acid for this step. The reaction mixture is heated, leading to the formation of isomalic acid.

-

Isolation and Purification: The resulting solution is concentrated by evaporation, and the isomalic acid is crystallized. Recrystallization from water is performed to purify the final product.

Synthesis from Pyruvic Acid

Another documented early synthesis route involved the use of pyruvic acid as a starting material. This method highlights the chemical transformations possible with keto acids.

Experimental Protocol:

-

Reaction with Hydrocyanic Acid: Pyruvic acid is treated with hydrocyanic acid (HCN) to form a cyanohydrin intermediate.

-

Hydrolysis: The cyanohydrin is then subjected to acid-catalyzed hydrolysis, typically using hydrochloric acid. This step converts the nitrile group into a carboxylic acid group, yielding isomalic acid.

-

Purification: The product is isolated from the reaction mixture and purified by crystallization.

Early Biological and Physiological Considerations

Early investigations into the biological relevance of isomalic acid were not as extensive as its chemical synthesis. However, its presence in certain natural sources was noted, suggesting a potential role in biological systems.

In the late 19th century, researchers like E. Aubert investigated the organic acid content of succulent plants. In a "Note Sur Les Acides Organiques Chez Les Plantes Grasses" (Note on the Organic Acids in Succulent Plants), it was mentioned that the acidity in these plants was attributed to malic acid or isomalic acid, often in the form of their calcium salts. This early observation pointed towards a natural occurrence of isomalic acid, although it was often discussed in conjunction with the more prevalent malic acid.

The physiological effects of isomalic acid were not a primary focus of early research. The limited toxicological data from later periods, such as a 1966 study in Toxicology and Applied Pharmacology, indicated effects like somnolence and respiratory depression in mice at high doses, but this falls outside the "early research" scope focused on discovery and initial characterization. The early literature primarily centered on its chemical identity and synthesis.

Signaling Pathways and Experimental Workflows

The concept of cellular signaling pathways as understood today did not exist during the period of early research on isomalic acid. The investigations were focused on the chemical synthesis and identification of the compound. Therefore, there are no historical descriptions of signaling pathways involving isomalic acid from that era.

The experimental workflows of the time were centered on chemical synthesis and purification. The logical flow of these processes can be represented as follows:

This diagram illustrates the general steps taken in the early chemical synthesis of isomalic acid, from a starting organic acid to the purified crystalline product.

Conclusion

The early research on isomalic acid, primarily conducted in the late 19th and early 20th centuries, laid the groundwork for understanding its fundamental chemistry. Chemists of the era successfully devised methods for its synthesis, notably through the oxidation of isovaleric acid and from pyruvic acid, and characterized its basic physical properties. While its presence in the plant kingdom was suggested, extensive investigation into its biological roles and physiological effects was not a feature of this initial period of discovery. The work of these pioneering scientists provided the essential chemical knowledge that underpins any modern investigation into the potential applications of this unique dicarboxylic acid.

An In-depth Technical Guide to the Core Relationship Between Methyltartronic Acid and Tartronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relationship between tartronic acid and its methylated counterpart, methyltartronic acid. While structurally similar, the addition of a single methyl group introduces significant alterations to the molecule's physicochemical properties and, potentially, its biological activity. This document delves into their chemical properties, explores their known biological roles, and provides detailed experimental protocols for their analysis and synthesis. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of these compounds.

Introduction

Tartronic acid (2-hydroxypropanedioic acid) is a naturally occurring dicarboxylic acid found in various plants.[1] It has garnered research interest for its potential roles in metabolic regulation and as an inhibitor of pathological crystallization.[2][3] Methyltartronic acid (2-hydroxy-2-methylpropanedioic acid), its methylated analog, is less studied but holds potential for altered biological activity due to the well-documented "magic methyl" effect in medicinal chemistry, where the addition of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This guide explores the core chemical and biological relationships between these two molecules.

Chemical and Physical Properties

The primary distinction between tartronic acid and methyltartronic acid is the substitution of a hydrogen atom with a methyl group at the C2 position. This seemingly minor change has a noticeable impact on their chemical and physical properties.

| Property | Tartronic Acid | Methyltartronic Acid |

| Synonyms | 2-Hydroxymalonic acid, Hydroxypropanedioic acid | Isomalic acid, 2-Hydroxy-2-methylpropanedioic acid |

| Molecular Formula | C₃H₄O₅[1] | C₄H₆O₅[4] |

| Molecular Weight | 120.06 g/mol [1] | 134.09 g/mol [4] |

| CAS Number | 80-69-3[1] | 595-48-2[5] |

| Appearance | White solid[6] | - |

| Melting Point | 159 °C (decomposes)[6] | - |

| pKa₁ | 2.42 | - |

| pKa₂ | 4.54 | - |

| Solubility | Soluble in water and alcohol[7] | - |

Biological Roles and a Comparative Perspective

While research on methyltartronic acid's biological activity is limited, tartronic acid has been investigated for several potential therapeutic applications. Understanding these provides a basis for hypothesizing the effects of its methylated analog.

Tartronic Acid

-

Metabolic Regulation: Tartronic acid has been shown to promote de novo lipogenesis. In vitro studies using 3T3-L1 adipocytes demonstrated that tartronic acid increases the expression of key lipogenic proteins such as FABP-4, PPARγ, and SREBP-1.[3] It also upregulates the levels of acetyl-CoA and malonyl-CoA while inhibiting the protein expression of CPT-1β, suggesting it may serve as a substrate for fatty acid synthesis.[3]

-

Inhibition of Pathological Crystallization: Tartronic acid is an effective inhibitor of calcium oxalate monohydrate (COM) crystal growth, the primary component of kidney stones.[2] It demonstrates a strong affinity for the apical surfaces of COM crystals, thereby impeding their growth.[2] In vivo studies in mouse models of hyperoxaluria have shown its efficacy to be comparable to citric acid, the current standard preventative treatment.[2]

Methyltartronic Acid: The "Magic Methyl" Hypothesis

The introduction of a methyl group can profoundly alter a molecule's biological profile. This "magic methyl" effect can influence:

-

Lipophilicity: Increased lipophilicity can enhance membrane permeability and cellular uptake.

-

Metabolic Stability: The methyl group can block sites of metabolism, increasing the compound's half-life.

-

Binding Affinity: The methyl group can provide additional hydrophobic interactions with a biological target, potentially increasing potency.

Further research is required to determine how these principles apply to methyltartronic acid in the context of the known biological activities of tartronic acid.

Signaling and Metabolic Pathways

Currently, no direct metabolic pathway converting tartronic acid to methyltartronic acid or vice versa has been elucidated in mammals. Tartronic acid itself is involved in metabolic processes, as evidenced by its effects on lipogenesis.

The following diagram illustrates the known influence of tartronic acid on the lipogenesis pathway.

References

- 1. Tartronic acid | C3H4O5 | CID 45 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tartronic Acid as a Potential Inhibitor of Pathological Calcium Oxalate Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tartronic acid promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyltartronic acid [webbook.nist.gov]

- 5. Isomalic acid | C4H6O5 | CID 136386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tartronic acid - Wikipedia [en.wikipedia.org]

- 7. CAS 80-69-3: Tartronic acid | CymitQuimica [cymitquimica.com]

Unveiling the Enigma: A Technical Guide to the Biological Significance of Methyltartronic Acid

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Significance of Methyltartronic Acid

This technical guide serves as a comprehensive resource on the current understanding of methyltartronic acid, also known as isomalic acid or 2-hydroxy-2-methylpropanedioic acid. While direct research on the biological significance of methyltartronic acid is notably limited, this document aims to provide a thorough overview by examining structurally and functionally related dicarboxylic acids. By synthesizing available data and presenting methodologies for future investigation, this guide offers a foundational platform for researchers poised to explore the untapped potential of this molecule.

Introduction: The Obscure Profile of Methyltartronic Acid

Methyltartronic acid is a dicarboxylic acid whose biological role remains largely uncharacterized in the scientific literature. Unlike its structural analogs such as tartronic acid and malic acid, it is not a well-documented intermediate in major metabolic pathways. This guide will first establish the chemical identity of methyltartronic acid and then delve into the known biological activities of related dicarboxylic acids to infer its potential functions.

Table 1: Chemical and Physical Properties of Methyltartronic Acid and Related Dicarboxylic Acids

| Property | Methyltartronic Acid (Isomalic Acid) | Tartronic Acid | Malic Acid |

| IUPAC Name | 2-hydroxy-2-methylpropanedioic acid | 2-hydroxypropanedioic acid | 2-hydroxybutanedioic acid |

| CAS Number | 595-98-2[1] | 80-69-3[2] | 6915-15-7 |

| Molecular Formula | C4H6O5[1] | C3H4O5[2] | C4H6O5 |

| Molar Mass | 134.09 g/mol [1] | 120.06 g/mol [2] | 134.09 g/mol |

Potential Biological Roles Inferred from Structurally Similar Dicarboxylic Acids

The biological significance of dicarboxylic acids is vast, ranging from central roles in energy metabolism to signaling functions.[3] Understanding these roles provides a framework for postulating the potential activities of methyltartronic acid.

Metabolic Pathways

Malic acid is a key intermediate in the Krebs cycle, a fundamental pathway for cellular energy production.[4] Tartronic acid, while not part of the central metabolic pathways in mammals, is involved in the metabolism of some microorganisms. It is plausible that methyltartronic acid could be a minor metabolite in certain organisms or under specific metabolic conditions, potentially in microbial pathways for the degradation of branched-chain compounds.

Signaling and Regulatory Functions

Recent research has highlighted the role of dicarboxylic acids as signaling molecules. For instance, certain dicarboxylic acids can act as ligands for G-protein coupled receptors or influence inflammatory pathways.[3] While no such role has been identified for methyltartronic acid, its structural similarity to other bioactive diacids suggests this as a promising area for future investigation.

Table 2: Comparison of Known Biological Functions of Related Dicarboxylic Acids

| Dicarboxylic Acid | Key Biological Functions | Known Organisms/Tissues |

| Malic Acid | Intermediate in the Krebs cycle; role in C4 photosynthesis in plants; food acidulant.[4] | Ubiquitous in eukaryotes and prokaryotes. |

| Tartronic Acid | Not a central metabolite in mammals; involved in microbial metabolism. | Bacteria, Plants. |

| Succinic Acid | Intermediate in the Krebs cycle; signaling molecule via SUCNR1 receptor.[3] | Ubiquitous in eukaryotes and prokaryotes. |

| Adipic Acid | Product of fatty acid ω-oxidation; potential neuromodulatory effects.[3] | Mammals. |

Experimental Protocols for the Investigation of Methyltartronic Acid

The study of methyltartronic acid's biological significance necessitates robust analytical methods for its detection and quantification in biological matrices, as well as assays to probe its functional effects.

Quantification of Methyltartronic Acid in Biological Samples by LC-MS/MS

This protocol provides a general framework for the analysis of small dicarboxylic acids and can be optimized for methyltartronic acid.

Objective: To quantify the concentration of methyltartronic acid in biological samples such as plasma, urine, or cell culture media.

Materials:

-

Biological sample

-

Internal standard (e.g., a stable isotope-labeled version of methyltartronic acid)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (anion exchange)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

To 100 µL of the sample, add the internal standard.

-

Precipitate proteins by adding 400 µL of cold ACN.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Solid Phase Extraction (Optional, for sample cleanup and concentration):

-

Condition an anion exchange SPE cartridge with MeOH and then water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water, then with a low percentage of organic solvent.

-

Elute the organic acids with a solution containing a weak acid (e.g., 2% FA in MeOH).

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column suitable for polar analytes.

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: A suitable gradient from low to high organic phase to elute the analyte.

-

Ionization Mode: ESI in negative mode.

-

MRM Transitions: Determine the specific precursor and product ions for methyltartronic acid and its internal standard.

-

Quantification of Methyltartronic Acid in Biological Samples by GC-MS

This protocol is an alternative for volatile or derivatized dicarboxylic acids.

Objective: To quantify the concentration of methyltartronic acid in biological samples following derivatization.

Materials:

-

Dried sample extract

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)[5]

-

Pyridine

-

Ethyl acetate

-

GC-MS system

Procedure:

-

Derivatization:

-

To the dried sample extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[6]

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool to room temperature.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized analyte.

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized methyltartronic acid.

-

Visualizing Potential Metabolic Contexts

Due to the lack of established pathways for methyltartronic acid, the following diagrams illustrate hypothetical scenarios based on known metabolic pathways of related compounds.

References

- 1. Methyltartronic acid [webbook.nist.gov]

- 2. Tartronic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects [frontiersin.org]

- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Metabolic Pathways Involving Methyltartronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltartronic acid (2-hydroxy-2-methylpropanedioic acid), a methylated derivative of tartronic acid, is a small dicarboxylic acid whose metabolic fate is not well-characterized. Understanding its metabolic pathways is crucial for assessing its biological roles, potential toxicity, and therapeutic applications. This technical guide provides a comprehensive overview of the hypothesized metabolic pathways of methyltartronic acid, drawing parallels with the established metabolism of tartronic acid. It includes detailed experimental protocols for the analysis of methyltartronic acid and related metabolites, quantitative data from analogous enzymatic reactions, and visual diagrams of the proposed metabolic pathways and analytical workflows to facilitate further research in this area.

Introduction

Methyltartronic acid is an organic compound with the chemical formula C4H6O5[1][2][3]. While the metabolic pathways of many small organic acids are well-documented, the specific routes of methyltartronic acid degradation and biosynthesis remain largely unexplored. By examining the metabolism of its structural analog, tartronic acid, we can propose potential metabolic pathways for methyltartronic acid. The metabolism of tartronic acid is known to proceed via tartronate semialdehyde, which is then converted to glycerate[4][5]. This suggests that methyltartronic acid may undergo a similar series of enzymatic reactions. This guide will explore these potential pathways, the enzymes likely involved, and the experimental approaches required to validate these hypotheses.

Hypothesized Metabolic Pathway of Methyltartronic Acid

Based on the established pathway for tartronic acid, we hypothesize a two-step metabolic pathway for the degradation of methyltartronic acid. This pathway involves the conversion of methyltartronic acid to 2-methylglyceric acid via a methyltartronate semialdehyde intermediate.

Step 1: Conversion of a Glyoxylate-like Precursor to Methyltartronate Semialdehyde

The biosynthesis of tartronate semialdehyde is catalyzed by tartronate-semialdehyde synthase (EC 4.1.1.47), also known as glyoxylate carboligase[6][7][8]. This thiamine diphosphate (ThDP)-dependent enzyme catalyzes the condensation of two molecules of glyoxylate to form tartronate semialdehyde and carbon dioxide[6][7].

-

Reaction: 2 Glyoxylate ⇌ Tartronate semialdehyde + CO2

It is plausible that a similar enzymatic mechanism could synthesize methyltartronate semialdehyde from pyruvate and glyoxylate, given the structural similarity of pyruvate to a methylated glyoxylate. However, the substrate specificity of tartronate-semialdehyde synthase for methylated substrates has not been documented.

Step 2: Reduction of Methyltartronate Semialdehyde to 2-Methylglyceric Acid

In the tartronic acid pathway, tartronate semialdehyde is reduced to D-glycerate by tartronate semialdehyde reductase (EC 1.1.1.60), an NADH-dependent enzyme[4][9].

-

Reaction: Tartronate semialdehyde + NADH + H+ ⇌ D-Glycerate + NAD+

We propose that a similar reductase could catalyze the conversion of methyltartronate semialdehyde to 2-methylglyceric acid. The stereochemistry of the resulting 2-methylglyceric acid would depend on the specific enzyme involved.

The following diagram illustrates the hypothesized metabolic pathway for methyltartronic acid.

Quantitative Data for Analogous Enzymatic Reactions

Direct kinetic data for enzymes metabolizing methyltartronic acid are not currently available in the literature. However, data from the well-characterized enzymes of the tartronic acid pathway can provide a valuable reference point for researchers. The following table summarizes the available kinetic parameters for tartronate-semialdehyde synthase and tartronate semialdehyde reductase with their non-methylated substrates.

| Enzyme | EC Number | Substrate(s) | K_m (mM) | V_max (µmol/min/mg) | Organism | Reference |

| Tartronate-Semialdehyde Synthase | 4.1.1.47 | Glyoxylate | ~1-5 | Not Reported | Escherichia coli | [10] |

| Tartronate Semialdehyde Reductase | 1.1.1.60 | Tartronate Semialdehyde | 0.19 ± 0.03 | Not Reported | Ustilago maydis | [4] |

| Tartronate Semialdehyde Reductase | 1.1.1.60 | D-Glycerate | 17.7 | Not Reported | Ustilago maydis | [4] |

| Tartronate Semialdehyde Reductase | 1.1.1.60 | L-Glycerate | 123.2 | Not Reported | Ustilago maydis | [4] |

Note: The provided K_m values are for the non-methylated substrates and should be used as an approximation for guiding experimental design for methyltartronic acid metabolism studies.

Experimental Protocols

To investigate the metabolism of methyltartronic acid, robust analytical methods are required. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small organic acids. Additionally, spectrophotometric enzyme assays are essential for characterizing the activity of the enzymes involved.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyltartronic Acid

This protocol describes a general method for the extraction, derivatization, and analysis of methyltartronic acid and other polar organic acids from biological samples.

4.1.1. Sample Preparation and Extraction

-

To 1 mL of a liquid biological sample (e.g., cell culture supernatant, urine), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

-

Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

-

Extract the organic acids with 3 volumes of a water-immiscible organic solvent such as ethyl acetate or diethyl ether by vigorous vortexing for 1-2 minutes.

-

Centrifuge the sample to separate the aqueous and organic phases.

-

Carefully transfer the organic layer to a clean tube.

-

Repeat the extraction of the aqueous phase two more times, pooling the organic extracts.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

4.1.2. Derivatization

To make the non-volatile methyltartronic acid suitable for GC-MS analysis, a derivatization step to convert the polar carboxyl and hydroxyl groups into volatile silyl esters is necessary[11].

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the reaction vial tightly and heat at 70°C for 30-60 minutes.

-

Cool the vial to room temperature before injection into the GC-MS system.

4.1.3. GC-MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating the derivatized organic acids.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

The following diagram illustrates the general workflow for GC-MS analysis of organic acids.

Spectrophotometric Enzyme Assay

This protocol provides a general framework for a continuous spectrophotometric assay to measure the activity of a dehydrogenase, such as the hypothesized reductase acting on methyltartronate semialdehyde. The assay monitors the change in absorbance at 340 nm due to the consumption of NADH.

4.2.1. Reagents

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.

-

Substrate: Methyltartronate semialdehyde (synthesis may be required).

-

Cofactor: 10 mM NADH stock solution.

-

Enzyme: Purified or partially purified enzyme preparation.

4.2.2. Assay Procedure

-

In a 1 mL cuvette, combine the assay buffer, NADH to a final concentration of 0.1-0.2 mM, and the enzyme preparation.

-

Incubate the mixture for 2-3 minutes at the desired assay temperature (e.g., 30°C) to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

-

Initiate the reaction by adding the substrate (methyltartronate semialdehyde) to a final concentration in the range of its expected K_m.

-

Immediately mix the contents of the cuvette by inversion and place it in a spectrophotometer.

-

Monitor the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

4.2.3. Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (K_m) and the maximum velocity (V_max), the assay should be performed with varying concentrations of the substrate while keeping the enzyme and NADH concentrations constant. The resulting initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Conclusion and Future Directions

The metabolic pathways of methyltartronic acid are an unexplored area of biochemistry with potential implications for microbiology, toxicology, and drug development. This guide has presented a hypothesized metabolic pathway for methyltartronic acid based on the known metabolism of tartronic acid. While direct experimental evidence is currently lacking, the proposed pathway provides a solid foundation for future research.

Future work should focus on:

-

Identification and characterization of the enzymes involved in methyltartronic acid metabolism. This will involve screening for enzymatic activities in various organisms and purifying the responsible enzymes.

-

Determination of the substrate specificity of tartronate-semialdehyde synthase and reductase for methylated substrates.

-

Elucidation of the complete metabolic network connected to methyltartronic acid, including its biosynthesis and further degradation of 2-methylglyceric acid.

-

Investigation of the physiological role of methyltartronic acid in organisms where it is found.

The experimental protocols and data presented in this guide are intended to be a valuable resource for scientists embarking on the study of this intriguing metabolite. By applying these methods, the scientific community can begin to unravel the metabolic mysteries of methyltartronic acid and its significance in biological systems.

References

- 1. The metabolism of D-alpha-hydroxy acids in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Methyltartronic acid [webbook.nist.gov]

- 4. Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tartronate-semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 7. KEGG ENZYME: 4.1.1.47 [genome.jp]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Glyoxylate carboligase of Escherichia coli: some properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. metbio.net [metbio.net]

An In-depth Technical Guide on the Stereochemistry of Methyltartronic Acid

To the Researchers, Scientists, and Drug Development Professionals,

This guide addresses the topic of the stereochemistry and chirality of Methyltartronic acid, also known as 2-Hydroxy-2-methylpropanedioic acid or isomalic acid. A thorough analysis of the molecular structure of Methyltartronic acid reveals a critical finding that forms the basis of this document: Methyltartronic acid is an achiral molecule.

Core Analysis: The Absence of Chirality

Chirality in a molecule typically arises from a carbon atom bonded to four different substituent groups, known as a chiral center or stereocenter. An analysis of the structure of Methyltartronic acid demonstrates that it does not possess a chiral center.

The central carbon atom (C2) in Methyltartronic acid is bonded to the following four groups:

-

A hydroxyl group (-OH)

-

A methyl group (-CH3)

-

A carboxyl group (-COOH)

-

A second carboxyl group (-COOH)

As two of the substituents on the central carbon are identical (the two carboxyl groups), this carbon atom is not a chiral center. Consequently, the molecule as a whole is achiral. This means that Methyltartronic acid does not have non-superimposable mirror images (enantiomers) and does not exhibit optical activity.

To visually represent this, the structure of Methyltartronic acid is provided below:

Implications for Stereoisomerism and Drug Development

The achiral nature of Methyltartronic acid has several important implications:

-

No Enantiomers or Diastereomers: Since there are no stereocenters, Methyltartronic acid does not exist as enantiomers or diastereomers. Terms such as R/S configuration, dextrorotatory, and levorotatory are not applicable to this molecule.

-

No Racemic Mixtures: As there are no enantiomers, Methyltartronic acid exists as a single, achiral compound. Therefore, the concept of a racemic mixture is not relevant.

-

No Chiral Resolution: The experimental protocols for the resolution of enantiomers, such as fractional crystallization with a chiral resolving agent or chiral chromatography, are not applicable to Methyltartronic acid.

-

Biological Activity: While the molecule itself may have biological activity, any such activity will not be stereospecific in the way that is observed with chiral drugs. The differential pharmacological and toxicological effects often seen between enantiomers of a chiral drug will not be a factor in the study of Methyltartronic acid.

Physicochemical Properties

While an in-depth exploration of stereoisomers is not possible, we can summarize the known physicochemical properties of Methyltartronic acid in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H6O5 | [1][2][3] |

| Molecular Weight | 134.09 g/mol | [1][2][3] |

| IUPAC Name | 2-Hydroxy-2-methylpropanedioic acid | [1][2][3] |

| Synonyms | Isomalic acid, Methyltartronic acid | |

| CAS Number | 595-48-2 | [4] |

Synthesis of Methyltartronic Acid

Given the absence of stereoisomers, the synthesis of Methyltartronic acid is a matter of constructing the achiral molecule. While detailed, step-by-step experimental protocols are not prevalent in the readily available literature, the synthesis generally involves the hydrolysis of 1-acetoxy-1,1-dicyanoethane with strong mineral acids.[5] Other synthetic routes may also exist. The key consideration in any synthetic pathway is that there is no need for stereoselective steps or chiral auxiliaries to control the stereochemistry, as no chiral centers are being formed.

Conclusion

References

- 1. Methyltartronic acid [webbook.nist.gov]

- 2. PubChemLite - Methyltartronic acid (C4H6O5) [pubchemlite.lcsb.uni.lu]

- 3. Methyltartronic acid [webbook.nist.gov]

- 4. 2-Hydroxy-2-methylpropanedioic acid (CAS 595-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. US4319045A - Process for production of a tartronic acid solution - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyltartronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for methyltartronic acid (also known as 2-hydroxy-2-methylpropanedioic acid). Due to the limited availability of experimentally derived nuclear magnetic resonance (NMR) data in the public domain, this document presents a combination of experimental and predicted spectroscopic information. The content is structured to be a valuable resource for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical profile of this compound.

Chemical Structure

Methyltartronic acid is a C4-dicarboxylic acid with a hydroxyl and a methyl group attached to the alpha-carbon. Its chemical formula is C₄H₆O₅, and it has a molecular weight of 134.0874 g/mol .[1]

Spectroscopic Data

The following sections provide available spectroscopic data for methyltartronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for Methyltartronic Acid

| Spectrum | Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | -CH₃ | ~1.5 |

| -OH (hydroxyl) | Variable | |

| -COOH | Variable (typically >10) | |

| ¹³C NMR | -CH₃ | ~20 |

| C (quaternary) | ~75 | |

| -COOH | ~175 |

Note: The chemical shifts of hydroxyl and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature and are therefore variable.

Infrared (IR) Spectroscopy

The infrared spectrum of DL-methyltartronic acid is available from the NIST WebBook. The characteristic absorption bands are summarized in the table below.

Table 2: Infrared (IR) Spectroscopy Data for Methyltartronic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid) |

| ~3400 | Broad | O-H stretch (hydroxyl) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| 1000-1300 | Medium | C-O stretch |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Trimethylsilylated Methyltartronic Acid

| m/z | Interpretation |

| 335 | [M-15]⁺ (Loss of a methyl group from a TMS group) |

Note: 'M' represents the molecular ion of the trimethylsilylated derivative.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small, polar organic acid like methyltartronic acid.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: Dissolve an accurately weighed sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent is critical as the acidic protons may exchange with deuterium in D₂O, causing their signals to disappear.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are then applied. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).

Infrared (IR) Spectroscopy (General Protocol)

-

Sample Preparation: For a solid sample like methyltartronic acid, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared if the sample is soluble in a volatile solvent.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions and intensities of the absorption bands are then analyzed.

Mass Spectrometry (GC-MS of Derivatized Sample - General Protocol)

-

Derivatization: To a known amount of the dry sample, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine). Heat the mixture to ensure complete reaction.

-

GC Separation: Inject a small volume of the derivatized sample into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.

-

MS Analysis: As the components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization - EI), the molecules are fragmented into ions. These ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of the different fragment ions, which can be used to determine the molecular weight and structure of the analyte.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of Methyltartronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyltartronic acid (also known as 2-hydroxy-2-methylpropanedioic acid) in various solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. The guide includes qualitative and calculated quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and solubility relationships.

Core Concepts: Understanding the Solubility of Methyltartronic Acid

Methyltartronic acid is a small, polar organic molecule containing two carboxylic acid groups and a hydroxyl group. Its chemical structure inherently dictates its solubility characteristics. The presence of multiple polar functional groups capable of hydrogen bonding explains its high affinity for polar solvents.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Methyltartronic Acid in Various Solvents

| Solvent | Solvent Type | Quantitative Solubility (at 25 °C) | Qualitative Solubility |

| Water | Polar Protic | 8.51 mol/L (Calculated)[1] | High |

| Methanol | Polar Protic | Not available | Good[2] |

| Ethanol | Polar Protic | Not available | Good[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not available | Good |

| Dimethylformamide (DMF) | Polar Aprotic | Not available | Good |

| Acetone | Polar Aprotic | Not available | Moderately Soluble to Soluble[2] |

| Acetonitrile | Polar Aprotic | Not available | Moderately Soluble to Soluble[2] |

| Non-polar solvents (e.g., hexane, toluene) | Non-polar | Not available | Poor/Insoluble |

Note: The quantitative solubility in water is calculated from the predicted log10WS (log10 of water solubility in mol/L) of 0.93.[1] It is important to note that this is a theoretical value and experimental verification is recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for methyltartronic acid, a well-defined experimental protocol is essential. The following section details the recommended "shake-flask" method, a widely accepted technique for determining the thermodynamic solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).[3][4][5][6]

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

a. Materials and Equipment:

-

Methyltartronic acid (solid)

-

Solvents of interest (e.g., water, methanol, ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

pH meter (for aqueous solutions)

b. Procedure:

-

Add an excess amount of methyltartronic acid to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

After equilibration, allow the samples to stand for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for the analytical method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive method for quantifying the concentration of methyltartronic acid in the saturated solutions.[7][8][9]

a. Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is suitable for the separation of organic acids.[7][8]

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Methyltartronic acid, lacking a strong chromophore, can be detected at a low UV wavelength, typically around 210 nm.[7][9]

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

b. Calibration:

-

Prepare a series of standard solutions of methyltartronic acid of known concentrations in the same solvent used for the solubility experiment.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

c. Sample Analysis:

-

Inject the diluted, filtered saturated solutions into the HPLC system.

-

Record the peak area for methyltartronic acid in each sample.

-

Use the calibration curve to determine the concentration of methyltartronic acid in the diluted samples.

-

Calculate the solubility of methyltartronic acid in the original undiluted saturated solution, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of methyltartronic acid solubility.

Caption: Workflow for determining the solubility of methyltartronic acid.

Logical Relationship of Methyltartronic Acid Solubility

This diagram illustrates the factors influencing the solubility of methyltartronic acid.

Caption: Factors influencing methyltartronic acid solubility.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. benchchem.com [benchchem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. who.int [who.int]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]

Thermal Stability and Decomposition of Methyltartronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltartronic acid, also known as 2-hydroxy-2-methylpropanedioic acid, is a functionalized dicarboxylic acid with potential applications in chemical synthesis and pharmaceutical development. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring its safe handling, storage, and application in various processes, including drug formulation where thermal stresses are common. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties of methyltartronic acid. While direct experimental thermogravimetric and calorimetric data are limited in publicly accessible literature, this guide consolidates available experimental data, discusses inferred decomposition pathways based on its chemical structure and the behavior of related compounds, and provides detailed experimental protocols for its analysis.

Thermal Stability

The thermal stability of an active pharmaceutical ingredient or intermediate is a crucial parameter affecting its shelf-life, formulation strategy, and manufacturing process design. For methyltartronic acid, the available data indicates moderate thermal stability.

Melting Point and Boiling Point

The melting point is a key indicator of a compound's stability. Experimental data indicates that methyltartronic acid melts at approximately 140-142°C.[1] It is crucial to note that methyltartronic acid decomposes before reaching its theoretical boiling point, a common characteristic for many polyfunctional organic acids.[2]

Table 1: Physical and Thermal Properties of Methyltartronic Acid

| Property | Value | Source |

| IUPAC Name | 2-Hydroxy-2-methylpropanedioic acid | [2] |

| CAS Number | 595-48-2 | [2] |

| Molecular Formula | C₄H₆O₅ | [2] |

| Molecular Weight | 134.09 g/mol | |

| Melting Point (Tₘ) | 140-142 °C | [1] |

| Calculated Boiling Point (Tₑ) | 671.97 K (398.82 °C) | |

| Enthalpy of Fusion (ΔfusH°) | 14.16 kJ/mol |

Note: The boiling point and enthalpy of fusion are calculated values and decomposition is observed to occur before boiling.

Thermal Decomposition

The thermal decomposition of methyltartronic acid is understood to proceed through the breakdown of its carboxylic acid functionalities and intramolecular dehydration.[2] While specific, experimentally identified decomposition products are not extensively documented, the decomposition is expected to release carbon dioxide (CO₂) and water (H₂O), leading to the formation of smaller molecular fragments.[2]

Hypothesized Decomposition Pathway

Based on the known decomposition mechanisms of related hydroxy dicarboxylic acids like tartaric acid, a plausible decomposition pathway for methyltartronic acid can be hypothesized. The presence of a tertiary alcohol and two carboxylic acid groups suggests that upon heating, the molecule will likely undergo decarboxylation and dehydration. One of the carboxylic acid groups could be lost as CO₂, followed by the elimination of a water molecule, potentially leading to the formation of pyruvic acid or other unsaturated keto acids.

Experimental Protocols

To obtain definitive data on the thermal stability and decomposition of methyltartronic acid, standardized thermal analysis techniques should be employed. The following sections detail the recommended experimental methodologies.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residual material.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground methyltartronic acid into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

-

Heat the sample at a linear rate, typically 10°C/min, to a final temperature well above the expected decomposition range (e.g., 600°C).

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect thermal events such as decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground methyltartronic acid into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) at a constant flow rate.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 25°C).

-

Heat the sample at a controlled linear rate (e.g., 5-10°C/min) to a temperature beyond the melting and initial decomposition region (e.g., 250°C).

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic transition. The enthalpy of fusion can be calculated by integrating the area of the melting peak. Exothermic events following the melt can indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific decomposition products, Py-GC-MS is the technique of choice. This method involves the thermal fragmentation of the sample in an inert atmosphere, followed by the separation and identification of the volatile products.

Methodology:

-

Instrument: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount of methyltartronic acid (typically in the microgram range) into a pyrolysis tube or cup.

-

Pyrolysis: Heat the sample rapidly to a set temperature above its decomposition point (e.g., 450°C) in a helium atmosphere.

-

GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 50°C) for a few minutes and then ramp up to a higher temperature (e.g., 300°C).

-